molecular formula C13H14N2O B2875681 3-amino-N-(naphthalen-2-yl)propanamide CAS No. 1283768-30-8

3-amino-N-(naphthalen-2-yl)propanamide

Cat. No.: B2875681
CAS No.: 1283768-30-8
M. Wt: 214.268
InChI Key: FNMOUVSMWUISMV-UHFFFAOYSA-N
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Description

3-amino-N-(naphthalen-2-yl)propanamide is a compound with the molecular formula C13H14N2O . It is related to other compounds such as 3-amino-N-(propan-2-yl)propanamide hydrochloride and (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involved the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . Another study reported the design, synthesis, and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name and molecular formula. The IUPAC name indicates that it contains an amide functional group (N-(naphthalen-2-yl)propanamide) and an amino group (3-amino) .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of N-(naphthalen-1-yl)propanamide exhibit notable antimicrobial activities. Compounds synthesized by reacting N-(naphthalen-1-yl)propanamide with various derivatives demonstrated significant activity against a range of bacteria and fungi species, highlighting their potential as antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Anticancer Properties

A series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which include moieties similar to "3-amino-N-(naphthalen-2-yl)propanamide," were synthesized and tested for their antioxidant and anticancer activities. These compounds showed potential anticancer effects against human glioblastoma and breast cancer cell lines, indicating their relevance in cancer research (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Fluorescence Studies

3-(Naphthalen-1-ylamino)propanoic acid, related to the compound , was evaluated for its application as a fluorescent derivatizing reagent. The derivatives formed with amino acids exhibited strong fluorescence, suggesting their use in biological assays and fluorescence studies (Frade, Barros, Moura, & Gonçalves, 2007).

Enzymatic Inhibition

Naphthalenesulfonamides, closely related to "this compound," have been studied for their ability to inhibit protein kinases. Replacing the naphthalene ring in these compounds altered their activity, turning them into potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting their potential in therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Properties

IUPAC Name

3-amino-N-naphthalen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMOUVSMWUISMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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